molecular formula C21H20FN5O2 B11256759 N-(2-ethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-ethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11256759
M. Wt: 393.4 g/mol
InChI Key: RAFGYUKLLOPZCX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolopyrimidines with excellent efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as catalyst-free reactions and room temperature conditions, are often employed to enhance the sustainability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b]triazole: Another triazole derivative with similar biological activities.

    Triazolo[3,4-b][1,3,4]thiadiazine:

    Triazolo[1,5-a]benzazoles: Structurally similar compounds with unique properties.

Uniqueness

N-(2-ethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20FN5O2/c1-3-29-17-10-5-4-9-16(17)26-20(28)18-13(2)25-21-23-12-24-27(21)19(18)14-7-6-8-15(22)11-14/h4-12,19H,3H2,1-2H3,(H,26,28)(H,23,24,25)

InChI Key

RAFGYUKLLOPZCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)F)C

Origin of Product

United States

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